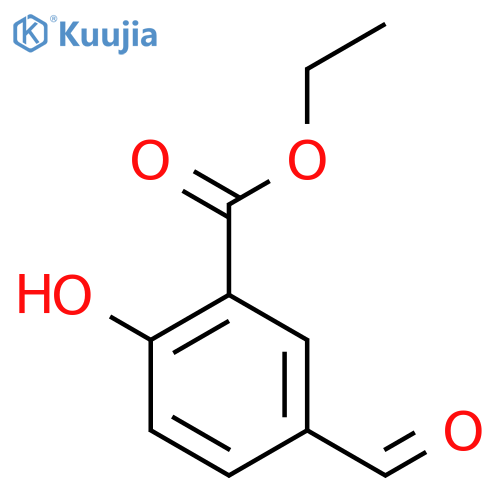Cas no 41489-78-5 (ethyl 5-formyl-2-hydroxybenzoate)

41489-78-5 structure
商品名:ethyl 5-formyl-2-hydroxybenzoate
ethyl 5-formyl-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-formyl-2-hydroxybenzoate
- ethyl5-formyl-2-hydroxybenzoate
- 5-Formylsalicylic acid ethyl ester
- DA-06008
- 2-Hydroxy-5-formylbenzoic acid ethyl ester
- SCHEMBL4755004
- s11640
- 41489-78-5
- DTXSID901301547
- CS-0452282
- SUQKXSPBCYWEGU-UHFFFAOYSA-N
-
- MDL: MFCD20270192
- インチ: InChI=1S/C10H10O4/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-6,12H,2H2,1H3
- InChIKey: SUQKXSPBCYWEGU-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C=CC(=C1)C=O)O
計算された属性
- せいみつぶんしりょう: 194.05790880Da
- どういたいしつりょう: 194.05790880Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 63.6Ų
ethyl 5-formyl-2-hydroxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN7804257-1g |
41489-78-5 | Ethyl5-formyl-2-hydroxybenzoate | 1g |
RMB 4727.20 | 2025-02-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522949-1g |
Ethyl 5-formyl-2-hydroxybenzoate |
41489-78-5 | 98% | 1g |
¥7681.00 | 2024-05-14 |
ethyl 5-formyl-2-hydroxybenzoate 関連文献
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
41489-78-5 (ethyl 5-formyl-2-hydroxybenzoate) 関連製品
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:41489-78-5)ethyl 5-formyl-2-hydroxybenzoate

清らかである:99%
はかる:1g
価格 ($):797